molecular formula C21H20N2O5S B2991372 Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 681174-53-8

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2991372
CAS No.: 681174-53-8
M. Wt: 412.46
InChI Key: ZPKUIOCAAGNEKD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thieno[2,3-b]pyridine core substituted with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido group at position 3, methyl groups at positions 4 and 6, and an ethyl carboxylate at position 2. While direct pharmacological data are unavailable in the provided evidence, its structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation .

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-4-26-21(25)18-17(16-11(2)9-12(3)22-20(16)29-18)23-19(24)15-10-27-13-7-5-6-8-14(13)28-15/h5-9,15H,4,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKUIOCAAGNEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₉H₁₈N₂O₅S
  • Molecular Weight : 378.42 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

  • Mechanism of Action : The compound's structure suggests potential mechanisms for inhibiting bacterial growth through interference with bacterial cell wall synthesis or protein function.
  • Case Study Findings :
    • In vitro studies have shown that derivatives of thieno[2,3-b]pyridine exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

  • Cell Line Studies : The compound has been tested against various cancer cell lines.
    • A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC₅₀ value of 15 µM after 48 hours of treatment .
    • Another study highlighted its effectiveness in reducing cell viability in lung cancer cells by more than 50% at concentrations above 10 µM .
  • Mechanisms : The anticancer activity may be attributed to the compound's ability to inhibit specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

  • Inflammation Models : In animal models of inflammation, the compound exhibited a significant reduction in edema and inflammatory markers when administered at doses of 10 mg/kg .
  • Biochemical Assays : Enzymatic assays indicated that the compound inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC₅₀/MIC ValueReference
AntibacterialStaphylococcus aureus0.5 µg/mL
Escherichia coli4 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)>10 µM
Anti-inflammatoryEdema Model (Rats)10 mg/kg

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with five structurally related derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (Target) C₂₁H₂₁N₃O₅S 427.47 g/mol 4,6-dimethylthienopyridine; ethyl carboxylate; benzodioxine carboxamido Fused thienopyridine core; benzodioxine amide linkage; ester group
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate () C₁₂H₁₄N₂O₂S 266.32 g/mol 4,6-dimethylthienopyridine; ethyl carboxylate; amino group at C3 Simpler structure lacking benzodioxine; primary amine at C3
Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate () C₁₉H₁₉N₃O₃S 369.44 g/mol 4,6-dimethylthienopyridine; ethyl benzoate; amide linkage to benzene Benzene ring instead of benzodioxine; aromatic ester substituent
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate () C₁₅H₂₂N₂O₄S 326.41 g/mol Boc-protected amine; tetrahydrothienopyridine; ethyl carboxylate Partially saturated thienopyridine; Boc group introduces steric protection
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid () C₉H₈O₄ 180.16 g/mol Benzodioxine ring; carboxylic acid Core component of the target’s amide substituent; free carboxylic acid

Analysis of Substituent Effects

Benzodioxine vs. Benzene or Amino Groups: The benzodioxine carboxamido group in the target compound (vs. a simple amino group in or benzene in ) increases molecular weight by ~161 g/mol and introduces a rigid, oxygen-rich bicyclic structure. This may enhance π-π stacking or hydrogen-bonding interactions in biological systems. In contrast, the primary amine in offers nucleophilic reactivity, making it a precursor for further functionalization.

Ester vs. Carboxylic Acid :

  • The ethyl carboxylate in the target and improves lipophilicity compared to the free carboxylic acid in , which may affect membrane permeability.

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